1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a cyclobutyl group, and an ethylphenyl moiety, making it a subject of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction, such as the Diels-Alder reaction, followed by functional group modifications to introduce the hydroxyl group.
Attachment of the Ethylphenyl Moiety: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like HNO₃ (Nitric acid) or Br₂ (Bromine).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: NaBH₄, LiAlH₄, H₂ (Hydrogen gas) with a metal catalyst
Substitution: HNO₃, Br₂, FeCl₃ (Ferric chloride) as a catalyst
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups
Reduction: Formation of alcohols from carbonyl groups
Substitution: Introduction of nitro or halogen groups on the aromatic ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide
- 1-(2-ethylphenyl)-N-[(1-hydroxycyclopropyl)methyl]-5-oxopyrrolidine-3-carboxamide
- 1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-2-carboxamide
Uniqueness
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the cyclobutyl group may confer different steric and electronic properties, influencing the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-13-6-3-4-7-15(13)20-11-14(10-16(20)21)17(22)19-12-18(23)8-5-9-18/h3-4,6-7,14,23H,2,5,8-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWGXHWYSCRKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NCC3(CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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